molecular formula C8H8N2O2 B3047917 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- CAS No. 148890-67-9

2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-

Cat. No. B3047917
CAS RN: 148890-67-9
M. Wt: 164.16 g/mol
InChI Key: NBCCQBWWJQAJTH-UHFFFAOYSA-N
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Description

2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is a heterocyclic compound . It has an oxazine ring fused with a benzene ring . This compound and its derivatives are of great medicinal importance due to their various medicinal uses and physiological activities . They are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular formula of 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is C8H8N2O2. The average mass is 149.147 Da and the monoisotopic mass is 149.047684 Da .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .


Physical And Chemical Properties Analysis

The predicted boiling point of 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is 276.2±40.0 °C and the predicted density is 1.344±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action for 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro- is not mentioned in the search results, benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Future Directions

The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .

properties

IUPAC Name

8-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCCQBWWJQAJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444278
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-

CAS RN

148890-67-9
Record name 8-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148890-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Reactant of Route 2
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Reactant of Route 3
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
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Reactant of Route 6
2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-

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